4-Aminophenyl |A-D-Mannopyranoside Hydrochloride
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Overview
Description
4-Aminophenyl α-D-mannopyranoside hydrochloride is a synthetic glycoside primarily used as a molecular tool in biochemical research. It is known for its role in studying glycosylation processes and enzyme-substrate interactions. The compound has the empirical formula C12H17NO6 and a molecular weight of 271.27 .
Mechanism of Action
Target of Action
The primary target of 4-Aminophenyl α-D-Mannopyranoside Hydrochloride is the surface of liposomes . Liposomes are spherical vesicles that have at least one lipid bilayer, and they are used as a vehicle for administration of nutrients and pharmaceutical drugs.
Mode of Action
4-Aminophenyl α-D-Mannopyranoside Hydrochloride interacts with its target by modifying the surface of liposomes . This modification increases the uptake kinetics, which means it enhances the rate at which other substances are taken up by cells.
Biochemical Pathways
The biochemical pathway affected by this compound involves the interaction of the compound with the liposome surface, leading to an increase in the uptake kinetics
Result of Action
The molecular and cellular effects of the action of 4-Aminophenyl α-D-Mannopyranoside Hydrochloride involve the increased uptake of substances by cells due to the modification of the liposome surface .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl α-D-mannopyranoside hydrochloride typically involves the glycosylation of 4-aminophenol with α-D-mannopyranosyl donors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl α-D-mannopyranoside hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives .
Scientific Research Applications
4-Aminophenyl α-D-mannopyranoside hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl β-D-galactopyranoside: Similar in structure but differs in the sugar moiety attached to the phenyl group.
α-D-Mannopyranosylphenyl isothiocyanate: Another mannopyranoside derivative used in biochemical research.
D-Mannosamine hydrochloride: A related compound used in glycosylation studies.
Uniqueness
4-Aminophenyl α-D-mannopyranoside hydrochloride is unique due to its specific interaction with mannose receptors, making it particularly useful in targeted drug delivery systems. Its ability to modify liposomal surfaces and enhance uptake kinetics sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S,4S,5S)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6.ClH/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12;/h1-4,8-12,14-17H,5,13H2;1H/t8?,9-,10+,11?,12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHHYVPLSLTGMP-MJSMDPLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675599 |
Source
|
Record name | 4-Aminophenyl beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-18-6 |
Source
|
Record name | 4-Aminophenyl beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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